molecular formula C9H7N3O2 B1366455 8-Nitroquinolin-5-amine CAS No. 42606-39-3

8-Nitroquinolin-5-amine

Cat. No.: B1366455
CAS No.: 42606-39-3
M. Wt: 189.17 g/mol
InChI Key: HUJXJGQTEDKYER-UHFFFAOYSA-N
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Description

8-Nitroquinolin-5-amine is a chemical compound with the molecular formula C9H7N3O2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The compound is characterized by the presence of a nitro group at the 8th position and an amino group at the 5th position on the quinoline ring. This structural configuration imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Nitroquinolin-5-amine typically involves the nitration of quinoline derivatives followed by amination. One common method includes the nitration of quinoline to form 8-nitroquinoline, which is then subjected to reduction and subsequent amination to yield this compound. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and reducing agents such as iron powder or tin chloride for the reduction step .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 8-Nitroquinolin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

8-Nitroquinolin-5-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-Nitroquinolin-5-amine involves its interaction with various molecular targets. The nitro group can undergo redox reactions, generating reactive oxygen species that can damage cellular components. Additionally, the compound can interact with enzymes and proteins, inhibiting their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

    5-Nitroquinoline: Similar structure but lacks the amino group at the 5th position.

    8-Aminoquinoline: Similar structure but lacks the nitro group at the 8th position.

    5,8-Diaminoquinoline: Contains amino groups at both the 5th and 8th positions.

Uniqueness: 8-Nitroquinolin-5-amine is unique due to the presence of both a nitro group and an amino group on the quinoline ring. This dual functionality allows it to participate in a wider range of chemical reactions and imparts distinct biological activities compared to its analogs .

Properties

IUPAC Name

8-nitroquinolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c10-7-3-4-8(12(13)14)9-6(7)2-1-5-11-9/h1-5H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUJXJGQTEDKYER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60415398
Record name 8-nitroquinolin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60415398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42606-39-3
Record name 8-Nitro-5-quinolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42606-39-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-nitroquinolin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60415398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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